Cas no 2227891-47-4 (rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropylmethanamine, trans)

rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropylmethanamine, trans structure
2227891-47-4 structure
Product name:rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropylmethanamine, trans
CAS No:2227891-47-4
MF:C9H19N
Molecular Weight:141.2538626194
CID:6027619
PubChem ID:94901738

rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropylmethanamine, trans 化学的及び物理的性質

名前と識別子

    • rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropylmethanamine, trans
    • rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine
    • 2227891-47-4
    • EN300-1834493
    • インチ: 1S/C9H19N/c1-9(2,3)5-7-4-8(7)6-10/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1
    • InChIKey: OVRVSJUMJJPPDZ-YUMQZZPRSA-N
    • SMILES: NC[C@@H]1C[C@H]1CC(C)(C)C

計算された属性

  • 精确分子量: 141.151749610g/mol
  • 同位素质量: 141.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 112
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 2.2

rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropylmethanamine, trans Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1834493-0.25g
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine, trans
2227891-47-4 94%
0.25g
$644.0 2023-09-19
Enamine
EN300-1834493-0.5g
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine, trans
2227891-47-4 94%
0.5g
$1014.0 2023-09-19
Enamine
EN300-1834493-5.0g
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine, trans
2227891-47-4 94%
5g
$3770.0 2023-05-27
Enamine
EN300-1834493-1.0g
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine, trans
2227891-47-4 94%
1g
$1299.0 2023-05-27
Enamine
EN300-1834493-2.5g
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine, trans
2227891-47-4 94%
2.5g
$2548.0 2023-09-19
1PlusChem
1P028L5S-50mg
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans
2227891-47-4 94%
50mg
$434.00 2023-12-18
1PlusChem
1P028L5S-100mg
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans
2227891-47-4 94%
100mg
$620.00 2023-12-18
Aaron
AR028LE4-1g
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans
2227891-47-4 94%
1g
$1812.00 2023-12-15
Aaron
AR028LE4-5g
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans
2227891-47-4 94%
5g
$5209.00 2023-12-15
1PlusChem
1P028L5S-1g
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans
2227891-47-4 94%
1g
$1668.00 2023-12-18

rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropylmethanamine, trans 関連文献

rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropylmethanamine, transに関する追加情報

Rac-(1R,2S)-2-(2,2-Dimethylpropyl)cyclopropylmethanamine, Trans

The compound rac-(1R,2S)-2-(2,2-dimethylpropyl)cyclopropylmethanamine, trans (CAS No. 2227891-47-4) is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclopropane derivatives and exhibits a complex stereochemistry due to its trans configuration. The molecule consists of a cyclopropane ring substituted with a 2,2-dimethylpropyl group and a methanamine moiety, which contributes to its distinctive physical and chemical properties.

Recent studies have highlighted the importance of cyclopropane derivatives in drug design and development. The compact and strained structure of cyclopropane rings often leads to unique pharmacokinetic profiles and enhanced bioavailability. In the case of rac-(1R,2S)-trans-configuration, the stereochemistry plays a crucial role in determining the compound's activity and selectivity. Researchers have explored its potential as a building block for constructing bioactive molecules with applications in oncology, neurodegenerative diseases, and infectious diseases.

The synthesis of rac-(1R,2S)-trans-configuration involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the cyclopropane ring through [3+0] cycloaddition reactions or transition-metal-catalyzed cyclizations. The introduction of the 2,2-dimethylpropyl group and the methanamine moiety requires precise control over reaction conditions to ensure high yields and stereochemical integrity. Recent advancements in asymmetric catalysis have enabled the selective formation of the desired enantiomers, making this compound more accessible for large-scale production.

From a physical standpoint, rac-(1R,2S)-trans-configuration exhibits interesting properties such as moderate solubility in organic solvents and thermal stability up to 150°C. These characteristics make it suitable for use in various chemical reactions without decomposition. Additionally, its ability to form stable complexes with metal ions has been exploited in coordination chemistry studies. Researchers have reported its use as a ligand in transition-metal-catalyzed reactions, where it enhances catalytic efficiency by stabilizing reactive intermediates.

In terms of biological activity, rac-(1R,2S)-trans-configuration has shown promising results in preclinical studies. It has demonstrated potent inhibitory effects against key enzymes involved in cancer cell proliferation and inflammation pathways. For instance, studies conducted at leading pharmaceutical research institutions have highlighted its ability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. This suggests potential applications in anti-cancer therapies.

Moreover, the compound's unique structure has inspired investigations into its role as a chiral catalyst in asymmetric synthesis. By incorporating rac-(1R,2S)-trans-configuration into catalytic frameworks, chemists have achieved high enantioselectivity in challenging transformations such as aldol reactions and Michael additions. These findings underscore its versatility as both a substrate and a catalyst in organic synthesis.

Looking ahead, the continued exploration of rac-(1R,2S)-trans-configuration is expected to yield further insights into its utility across diverse fields. Its integration into drug discovery pipelines and its application in advanced materials science are areas of active research interest. As new methodologies emerge for synthesizing and modifying this compound, its potential for innovation remains vast.

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